
N4-Ethyl-6-iodoquinoline-3,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N4-Ethyl-6-iodoquinoline-3,4-diamine is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N4-Ethyl-6-iodoquinoline-3,4-diamine typically involves the iodination of a quinoline precursor followed by the introduction of an ethyl group. One common method includes:
Iodination: The quinoline precursor is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide, to introduce the iodine atom at the desired position.
Ethylation: The iodinated quinoline is then reacted with an ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate to introduce the ethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions
N4-Ethyl-6-iodoquinoline-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles, such as thiols or amines, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas, palladium catalyst, and sodium borohydride.
Substitution: Thiols, amines, and other nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
N4-Ethyl-6-iodoquinoline-3,4-diamine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Studies: It is used in research to understand the mechanisms of enzyme inhibition and protein interactions.
Industrial Applications: The compound serves as an intermediate in the synthesis of dyes, pigments, and other quinoline-based materials.
作用机制
The mechanism of action of N4-Ethyl-6-iodoquinoline-3,4-diamine involves its interaction with biological macromolecules, such as DNA and proteins. The iodine atom enhances its binding affinity to these targets, leading to the inhibition of enzymatic activities and disruption of cellular processes. The ethyl group further modulates its lipophilicity, affecting its cellular uptake and distribution.
相似化合物的比较
Similar Compounds
- N4-Ethyl-6-fluoroquinoline-3,4-diamine
- N4-Ethyl-6-chloroquinoline-3,4-diamine
- N4-Ethyl-6-bromoquinoline-3,4-diamine
Uniqueness
N4-Ethyl-6-iodoquinoline-3,4-diamine is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its fluoro, chloro, and bromo counterparts. The iodine atom’s larger size and higher polarizability enhance its interactions with biological targets, making it a valuable compound in medicinal chemistry and biological research.
属性
分子式 |
C11H12IN3 |
|---|---|
分子量 |
313.14 g/mol |
IUPAC 名称 |
4-N-ethyl-6-iodoquinoline-3,4-diamine |
InChI |
InChI=1S/C11H12IN3/c1-2-14-11-8-5-7(12)3-4-10(8)15-6-9(11)13/h3-6H,2,13H2,1H3,(H,14,15) |
InChI 键 |
KZILKYQZKSUUNH-UHFFFAOYSA-N |
规范 SMILES |
CCNC1=C2C=C(C=CC2=NC=C1N)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


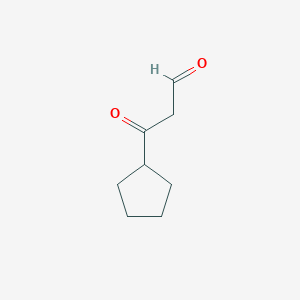
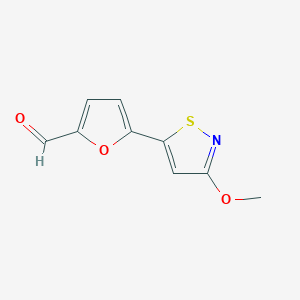
![Methyl 4-methyl-2-(propan-2-YL)-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13191749.png)

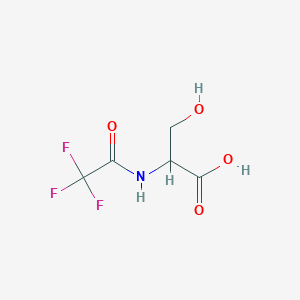
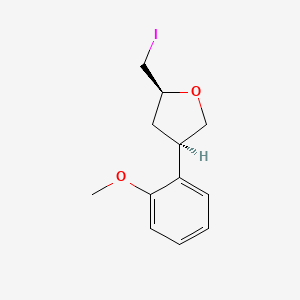



![3-[(4-Methylphenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B13191784.png)
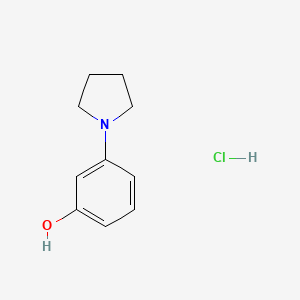
![1-[2-Amino-5-(propan-2-yl)phenyl]propan-1-one](/img/structure/B13191798.png)
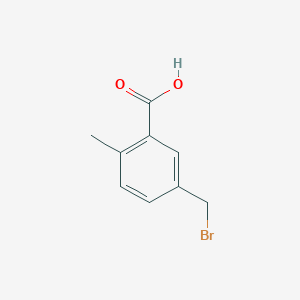
![3-[1-(Bromomethyl)cyclopropyl]-1lambda6-thiolane-1,1-dione](/img/structure/B13191810.png)
